(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile
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Overview
Description
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a nitrile group, and a pyrrolidine sulfonyl phenyl moiety, making it a unique molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Formation of the Pyrrolidine Sulfonyl Phenyl Moiety:
Final Coupling Reaction: The final step involves coupling the benzimidazole core with the pyrrolidine sulfonyl phenyl moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and protein binding due to its potential as a ligand.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with a benzimidazole core, such as omeprazole or albendazole.
Nitrile-Containing Compounds: Compounds like acetonitrile or benzonitrile.
Sulfonyl-Containing Compounds: Compounds such as sulfonamides or sulfonylureas.
Uniqueness
What sets (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile apart is its combination of functional groups, which provides a unique chemical profile. This uniqueness allows for diverse applications and the potential for novel discoveries in various scientific fields.
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24-19-7-3-2-6-18(19)23-21(24)17(14-22)20(26)15-8-10-16(11-9-15)29(27,28)25-12-4-5-13-25/h2-3,6-11,26H,4-5,12-13H2,1H3/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMSAEIKYLFDKV-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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